N-hydroxy-N,2-diphenylacetamide
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Overview
Description
N,2’-Diphenyl acetohydroxamic acid is a compound belonging to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and form stable complexes. This property makes them useful in various applications, including medicinal chemistry, where they are often used as enzyme inhibitors .
Preparation Methods
The synthesis of N,2’-Diphenyl acetohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with a suitable acyl chloride or ester. One common method includes dissolving hydroxylamine hydrochloride in water, neutralizing it with a base such as caustic soda, and then reacting it with an acyl chloride in the presence of a catalyst like 4-dimethylaminopyridine . The reaction is usually carried out at room temperature and normal pressure, making it suitable for industrial production .
Chemical Reactions Analysis
N,2’-Diphenyl acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxamic acid group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,2’-Diphenyl acetohydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It acts as an enzyme inhibitor, particularly for metalloproteinases and urease.
Industry: It is used in the flotation of minerals and as an anti-corrosive agent.
Mechanism of Action
The mechanism of action of N,2’-Diphenyl acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. For example, it inhibits the bacterial enzyme urease by binding to the nickel ions in the active site of the enzyme, thereby preventing the hydrolysis of urea . This inhibition leads to a decrease in ammonia production and an increase in the effectiveness of antimicrobial agents.
Comparison with Similar Compounds
N,2’-Diphenyl acetohydroxamic acid can be compared with other hydroxamic acids such as acetohydroxamic acid and salicylhydroxamic acid. While all these compounds share the hydroxamic acid functional group, N,2’-Diphenyl acetohydroxamic acid is unique due to its diphenyl substitution, which enhances its ability to form stable metal complexes and increases its enzyme inhibitory activity . Similar compounds include:
- Acetohydroxamic acid
- Salicylhydroxamic acid
- Benzohydroxamic acid
These compounds differ in their specific substituents and, consequently, their chemical properties and applications.
Properties
CAS No. |
13663-57-5 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2 |
InChI Key |
YNANYWOKXKOSRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
Key on ui other cas no. |
13663-57-5 |
Synonyms |
N,2'-diphenyl acetohydroxamic acid N,2'-DPAHA |
Origin of Product |
United States |
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